2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine
Description
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine is a pyrimidine derivative characterized by a dichlorinated pyrimidine core substituted with a 4-nitrobenzylidene group. This compound belongs to a class of Schiff bases, which are known for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C11H6Cl2N4O2 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H6Cl2N4O2/c12-9-5-10(16-11(13)15-9)14-6-7-1-3-8(4-2-7)17(18)19/h1-6H/b14-6+ |
InChI Key |
PODCWGPWUSNGDX-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted pyrimidine derivatives
- Amino derivatives from reduction of the nitro group
- Oxidized products depending on the oxidizing agent used
Scientific Research Applications
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine with three analogs, focusing on substituent effects, synthesis, and applications:
Structural Analogues and Substituent Effects
Regulatory and Commercial Status
- Regulatory Status: None of the analogs are listed in major chemical inventories (e.g., EINECS, TSCA), indicating their use is likely restricted to research or niche industrial applications .
- Commercial Availability: The imidazolyl derivative is marketed at 99% purity for industrial use, while the nitrobenzylidene variant remains less documented, suggesting it is a novel research compound .
Biological Activity
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₀H₈Cl₂N₄O₂
- Molecular Weight : 248.1 g/mol
- CAS Number : 31221-68-8
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis via the mitochondrial pathway .
- Antimicrobial Evaluation : A recent evaluation published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The dichloro substituents enhance lipophilicity, aiding membrane penetration.
- The nitro group is crucial for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
